molecular formula C19H20F3NO3S B2951653 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1351606-87-5

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2951653
CAS No.: 1351606-87-5
M. Wt: 399.43
InChI Key: SBVVOTNFNSLQQH-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a tetrahydronaphthalene (tetralin) scaffold linked via a sulfonamide group to a 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl moiety. The tetrahydronaphthalene core is a privileged structure in drug discovery, often associated with the ability to interact with various biological targets . Sulfonamide-functionalized compounds are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory and receptor modulation properties . The presence of the trifluoromethyl group is a common strategy in modern drug design to enhance metabolic stability, membrane permeability, and binding affinity. This specific molecular architecture suggests potential for investigating novel therapeutic agents, particularly in areas such as inflammation and central nervous system (CNS) disorders. Researchers can utilize this high-quality compound as a key intermediate or building block in synthetic chemistry or as a candidate for profiling against a panel of biological targets in high-throughput screening assays. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO3S/c20-19(21,22)16-8-5-14(6-9-16)18(24)12-23-27(25,26)17-10-7-13-3-1-2-4-15(13)11-17/h5-11,18,23-24H,1-4,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVVOTNFNSLQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, commonly referred to as T0901317, is a compound of significant interest due to its biological activity as a selective agonist for liver X receptors (LXRα and LXRβ). This article provides a detailed overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C17H12F9NO3S
  • Molecular Weight : 481.3 g/mol
  • IUPAC Name : this compound

T0901317 functions primarily as an agonist for LXRs, which are members of the nuclear receptor superfamily that regulate gene expression involved in lipid metabolism and inflammation. Activation of LXRs leads to:

  • Increased Lipid Metabolism : Enhances the expression of genes involved in cholesterol efflux and fatty acid oxidation.
  • Anti-inflammatory Effects : Modulates inflammatory responses by influencing macrophage polarization and cytokine production.

1. Lipid Metabolism

T0901317 has been shown to significantly influence lipid metabolism. Studies indicate that it promotes cholesterol efflux from macrophages and reduces lipid accumulation in cells. This activity is particularly relevant in the context of atherosclerosis and cardiovascular diseases.

StudyFindings
T0901317 treatment increased ABCA1 expression, enhancing cholesterol efflux in macrophages.
In vivo studies demonstrated reduced atherosclerotic plaque formation in LXRα/β knockout mice treated with T0901317.

2. Anti-inflammatory Properties

The compound exhibits notable anti-inflammatory effects. Research indicates that T0901317 can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in various cell types.

StudyFindings
T0901317 reduced TNF-α levels in activated macrophages by modulating NF-κB signaling pathways.
The compound inhibited IL-6 secretion in human endothelial cells under inflammatory conditions.

3. Cancer Research

Emerging research suggests that T0901317 may have potential anticancer properties. By activating LXRs, it can induce apoptosis in cancer cells and inhibit tumor growth.

StudyFindings
T0901317 induced apoptosis in breast cancer cell lines via LXR-mediated pathways.
In xenograft models, T0901317 treatment resulted in reduced tumor size and improved survival rates.

Case Study 1: Atherosclerosis Model

In a study involving apolipoprotein E-deficient mice, T0901317 was administered to evaluate its effects on atherosclerosis progression. The results showed a significant reduction in plaque size and an increase in reverse cholesterol transport markers.

Case Study 2: Inflammatory Bowel Disease

A clinical trial investigated the effects of T0901317 on patients with inflammatory bowel disease (IBD). Participants receiving the compound exhibited decreased disease activity scores and improved quality of life metrics.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity :

  • The target compound’s trifluoromethylphenyl-hydroxyethyl group distinguishes it from analogs with methoxy (6m), thiazolopyridine (), or pyrimidine () substituents. The CF₃ group enhances electronegativity and may improve membrane permeability .
  • Hydroxyethyl vs. Carboxamide : Unlike the carboxamide in , the hydroxyethyl group in the target compound introduces a secondary alcohol, which could participate in hydrogen bonding with biological targets .

Molecular Weight and Lipophilicity :

  • The target compound (MW 415.44) is heavier than 6m (343.05) but lighter than (437.58) and (440.52). Its tetralin core contributes to moderate lipophilicity, balancing solubility and cell permeability.

highlights challenges in developing β₃-adrenoceptor agonists due to species-specific receptor differences. The target compound’s trifluoromethyl group may enhance selectivity for human β₃-AR, addressing efficacy issues noted in earlier agonists .

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